![molecular formula C12H13N3 B12078556 [4-(4-Methylpyrimidin-2-yl)phenyl]methanamine](/img/structure/B12078556.png)

[4-(4-Methylpyrimidin-2-yl)phenyl]methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

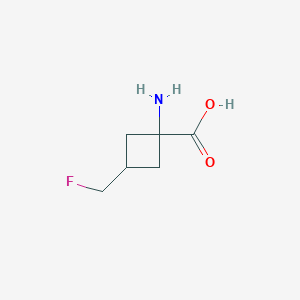

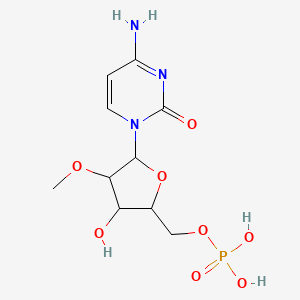

[4-(4-メチルピリミジン-2-イル)フェニル]メタンアミンは、4位にメチル基で置換されたピリミジン環と、メタンアミン基で置換されたフェニル環を特徴とする有機化合物です。

合成方法

合成ルートと反応条件

[4-(4-メチルピリミジン-2-イル)フェニル]メタンアミンの合成は、通常、次の手順を伴います。

ピリミジン環の形成: ピリミジン環は、β-ジケトンとグアニジン誘導体の縮合反応によって合成することができます。

メチル基による置換: メチル基は、ヨウ化メチルなどのメチル化剤を使用して、ピリミジン環の4位に導入されます。

フェニル環の形成: フェニル環は別途合成され、次に鈴木・宮浦カップリングなどのクロスカップリング反応を通じてピリミジン環と結合されます。

メタンアミン基の導入: メタンアミン基は、還元的アミノ化反応によって導入されます。この反応では、フェニル環が最初にホルミル基で官能基化され、次にアミン源で還元されます。

工業生産方法

工業的な環境では、[4-(4-メチルピリミジン-2-イル)フェニル]メタンアミンの生産は、連続フローリアクターを使用してスケールアップすることができます。これにより、反応条件の均一性と高い収率が保証されます。触媒の使用と反応パラメータの最適化により、合成プロセスの効率をさらに向上させることができます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Methylpyrimidin-2-yl)phenyl]methanamine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.

Substitution with Methyl Group: The methyl group is introduced at the 4-position of the pyrimidine ring using a methylating agent such as methyl iodide.

Formation of the Phenyl Ring: The phenyl ring is synthesized separately and then coupled with the pyrimidine ring through a cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Introduction of Methanamine Group: The methanamine group is introduced through a reductive amination reaction, where the phenyl ring is first functionalized with a formyl group, followed by reduction with an amine source.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

化学反応の分析

反応の種類

酸化: この化合物は、特にメタンアミン基で酸化反応を起こす可能性があり、イミンまたはニトリルの生成につながります。

還元: 還元反応は、ピリミジン環をジヒドロピリミジン誘導体に変換することができます。

置換: 芳香族環は、ニトロ化やハロゲン化などの求電子置換反応を起こす可能性があります。

一般的な試薬と条件

酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬は、酸性条件下で使用することができます。

還元: パラジウム炭素(Pd/C)または水素化リチウムアルミニウム(LiAlH4)を用いた触媒的水素化を使用することができます。

置換: ニトロ化は、濃硝酸と硫酸の混合物を使用して行うことができます。一方、ハロゲン化は、ルイス酸触媒の存在下で、臭素や塩素などのハロゲンを用いて達成することができます。

主要な生成物

酸化: イミンまたはニトリルの生成。

還元: ジヒドロピリミジン誘導体の生成。

置換: ニトロまたはハロゲン化誘導体の生成。

科学的研究の応用

化学

化学において、[4-(4-メチルピリミジン-2-イル)フェニル]メタンアミンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造は、さまざまな化学反応の探求と新しい合成方法の開発を可能にします。

生物学

生物学研究では、この化合物は、受容体結合研究におけるリガンドとしての可能性について研究されています。特定の生物学的標的と相互作用する能力は、生化学的経路の調査において貴重なツールとなります。

医学

医薬品化学において、[4-(4-メチルピリミジン-2-イル)フェニル]メタンアミンは、潜在的な治療用途について探求されています。これは、がんや感染症などの特定の疾患を標的とする新薬の開発のためのリード化合物として役立つ可能性があります。

産業

産業セクターでは、この化合物は、特定の特性を持つ新素材の開発に使用されています。ポリマーやその他の材料への組み込みは、さまざまな用途における性能を向上させることができます。

作用機序

[4-(4-メチルピリミジン-2-イル)フェニル]メタンアミンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、これらの標的に結合し、その活性を調節することで、所望の生物学的効果をもたらす可能性があります。関与する正確な経路は、特定の用途と標的の興味によって異なります。

類似化合物の比較

類似化合物

[4-(2-メチルピリミジン-4-イル)オキシ]フェニルメタンアミン: ピリミジン環とフェニル環を結合する酸素原子を持つ類似の構造。

2-(ピリジン-2-イル)ピリミジン誘導体: フェニル環の代わりにピリジン環を持つ化合物。

イミダゾール含有化合物: ピリミジン環の代わりにイミダゾール環を持つ化合物。

独自性

[4-(4-メチルピリミジン-2-イル)フェニル]メタンアミンの独自性は、その特定の置換パターンと、ピリミジン環とフェニル環の両方の存在にあります。この構造的特徴の組み合わせは、さまざまな研究や産業用途にとって貴重な化合物となる、独特の化学的および生物学的特性を与えています。

類似化合物との比較

Similar Compounds

[4-(2-Methylpyrimidin-4-yl)oxy]phenylmethanamine: Similar structure with an oxygen atom linking the pyrimidine and phenyl rings.

2-(Pyridin-2-yl)pyrimidine Derivatives: Compounds with a pyridine ring instead of a phenyl ring.

Imidazole Containing Compounds: Compounds with an imidazole ring instead of a pyrimidine ring.

Uniqueness

The uniqueness of [4-(4-Methylpyrimidin-2-yl)phenyl]methanamine lies in its specific substitution pattern and the presence of both a pyrimidine and phenyl ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

特性

分子式 |

C12H13N3 |

|---|---|

分子量 |

199.25 g/mol |

IUPAC名 |

[4-(4-methylpyrimidin-2-yl)phenyl]methanamine |

InChI |

InChI=1S/C12H13N3/c1-9-6-7-14-12(15-9)11-4-2-10(8-13)3-5-11/h2-7H,8,13H2,1H3 |

InChIキー |

GYOHSRQAENHVDH-UHFFFAOYSA-N |

正規SMILES |

CC1=NC(=NC=C1)C2=CC=C(C=C2)CN |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-bromo-3-chloro-9H-pyrido[2,3-b]indole](/img/structure/B12078479.png)

![1-[4-Amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12078487.png)

![Methanone, phenyl[4-[2-(1-piperidinyl)ethoxy]phenyl]-](/img/structure/B12078508.png)

![[4-(2,6-Difluorophenyl)phenyl]methanamine](/img/structure/B12078522.png)

![Methyl[1-(5-methylthiophen-2-YL)ethyl]amine](/img/structure/B12078527.png)

![2,3-Dichloro-4-[2-(3-chloro-4-fluorophenyl)hydrazono]but-2-enoic acid](/img/structure/B12078560.png)